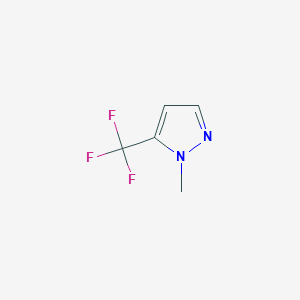

1-methyl-5-(trifluoromethyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2/c1-10-4(2-3-9-10)5(6,7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLANBZLKVLADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572617 | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153085-15-5 | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-5-(trifluoromethyl)-1H-pyrazole is a crucial building block in the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the primary synthesis pathways for this compound, focusing on the cyclocondensation of trifluoromethyl-β-dicarbonyl precursors with methylhydrazine. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the efficient synthesis of this important intermediate.

Core Synthesis Pathway: Cyclocondensation

The most prevalent method for the synthesis of the 1-methyl-pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and methylhydrazine. In the case of this compound, the key challenge lies in controlling the regioselectivity of the reaction, as it can lead to the formation of two regioisomers: the desired this compound and the isomeric 1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Key Starting Materials

The primary precursors for this synthesis are trifluoromethyl-containing β-dicarbonyl compounds. The two most commonly employed starting materials are:

-

4-ethoxy-1,1,1-trifluoro-3-buten-2-one: This enone is a versatile precursor that reacts with methylhydrazine to form a mixture of the two pyrazole regioisomers.[1][2][3]

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA): This β-ketoester is another widely used starting material for the synthesis of trifluoromethyl-pyrazoles.[4][5]

Synthesis Pathways and Methodologies

Pathway 1: From 4-ethoxy-1,1,1-trifluoro-3-buten-2-one

The reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine is a direct method for producing the pyrazole core. However, this reaction typically yields a mixture of the 1,5- and 1,3-regioisomers, which then requires separation.[1][2][3]

Pathway 2: From Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

The use of ETFAA in reaction with methylhydrazine also leads to the formation of pyrazole isomers, in this case, pyrazol-5-ols. The reaction conditions, particularly the presence and type of acid or base, can influence the regioselectivity of this reaction. The resulting 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be considered a precursor to the target molecule, although the direct synthesis of this compound from ETFAA is also possible.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis protocols.

Table 1: Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Methyl hydrazine sulphate, Et₃N | EtOH | 85 | 12 | 38 | [6] |

Table 2: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol from ETFAA

| Reagent | Acid/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (5-MTP:3-MTP) | Reference |

| Methyl hydrazine | None | Water | Reflux | 2 | 49 (5-MTP), 8 (3-MTP) | 6:1 | [4][5] |

| Aqueous methyl hydrazine | Acetic acid | Acetic acid | 10 -> RT -> 80 | 1 -> 1 -> 5 | 86.5 | 96:4 | [4][5] |

| Aqueous methyl hydrazine | None | None | 90-94 | 2 | 72.4 | 98.1:1.9 | [4][5] |

| Aqueous methyl hydrazine | Sulfuric acid | None | 85 | 2 | 87.5 | 99.2:0.8 | [4] |

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

This protocol details the synthesis of a functionalized pyrazole which can be a precursor or analogue to the target compound.

Materials:

-

(E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol)

-

Methyl hydrazine sulphate (4.72 g, 32.8 mmol)

-

Triethylamine (Et₃N) (4.1 g, 41.0 mmol)

-

Ethanol (EtOH) (30 mL)

-

Saturated aqueous NaHCO₃ solution

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure: [6]

-

A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one in ethanol is treated with methyl hydrazine sulphate and triethylamine at ambient temperature.

-

The resulting reaction mixture is heated at 85 °C for 12 hours.

-

The mixture is then cooled to ambient temperature and concentrated in vacuo.

-

The residue is diluted with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using 20% EtOAc-hexanes as the eluent to yield 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.

Protocol 2: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol from ETFAA

This protocol describes a method with high regioselectivity towards the 1,3-isomer, which is often a co-product in the synthesis of the 1,5-isomer. Understanding its formation is key to optimizing the synthesis of the desired product.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (150 g, 0.81 mol)

-

40% (w/w) aqueous methyl hydrazine (103.2 g, 0.9 mol)

-

Water

-

Ethyl 4,4,4-trifluoroacetoacetate is heated to 85 °C.

-

Aqueous methyl hydrazine is added over a period of 2 hours while maintaining the reaction temperature at 90 to 94 °C.

-

The reaction mixture is stirred for an additional 2 hours at 90 to 94 °C.

-

Water is added, and a distillation is performed at ambient pressure at 92 to 96 °C.

-

The resulting reaction mixture is cooled to 10 °C.

-

The crystallized material is collected by filtration, washed with water, and dried under vacuum.

Separation of Regioisomers

The separation of the this compound and 1-methyl-3-(trifluoromethyl)-1H-pyrazole regioisomers is a critical step. A practical method for this separation is fractional distillation, with the efficiency of the separation being dependent on the boiling point differences under various pressures. A detailed analysis of the boiling point versus pressure diagram for the mixture is recommended to optimize the distillation conditions.[1][2]

Functionalization of the Pyrazole Ring

Once the this compound core is obtained, it can be further functionalized to introduce various substituents, which is often required for drug development. Common functionalization reactions include:

-

Bromination: Introduction of a bromine atom, typically at the 4-position, using N-bromosuccinimide (NBS) under mild conditions.[1][2][3]

-

Br-Li Exchange: The bromo-substituted pyrazole can then undergo a bromine-lithium exchange, followed by quenching with an electrophile to introduce functional groups like aldehydes and carboxylic acids.[1][2][3]

-

Direct Ortho-metalation (DoM): This allows for the introduction of functional groups at a specific position directed by a substituent already on the ring.[1][2]

Conclusion

The synthesis of this compound is a well-established yet nuanced process. The primary challenge remains the control of regioselectivity during the cyclocondensation reaction. Careful selection of starting materials, reaction conditions, and purification methods is essential for obtaining the desired isomer in high yield and purity. This guide provides a solid foundation for researchers to understand and implement the synthesis of this valuable compound and its derivatives. Further optimization of reaction conditions to favor the formation of the 1,5-isomer remains an active area of research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 3. Practical, kilo scale synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles [morressier.com]

- 4. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-pyrazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole. This fluorinated heterocyclic compound is a key building block in the development of pharmaceuticals and agrochemicals, with notable potential in the modulation of inflammatory pathways. This document consolidates available data on its physicochemical properties, spectroscopic signature, and synthetic methodologies. Furthermore, it explores the compound's relevance in inhibiting key signaling pathways such as the Cyclooxygenase-2 (COX-2) and Nuclear Factor of Activated T-cells (NFAT) pathways, providing a foundation for further research and development.

Chemical Structure and Identification

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a methyl group at the N1 position, and a trifluoromethyl group at the C5 position.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₅F₃N₂ |

| Molecular Weight | 150.10 g/mol |

| CAS Number | 149978-42-7 |

| Canonical SMILES | CN1N=CC=C1C(F)(F)F |

| InChI Key | MQSLINQSJFALSP-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source/Compound |

| Boiling Point | 137.7 ± 35.0 °C (Predicted) | 1-methyl-3-(trifluoromethyl)-1H-pyrazole[1] |

| Melting Point | 177-179 °C | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[2][3][4] |

| pKa | -0.71 ± 0.10 (Predicted) | 1-methyl-3-(trifluoromethyl)-1H-pyrazole[1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[3] |

| Density | 1.32 g/mL | 1-methyl-3-(trifluoromethyl)-1H-pyrazole[1] |

Spectroscopic Data

Comprehensive spectroscopic data for this compound is limited. The following tables provide data for closely related compounds to infer the expected spectral characteristics.

¹H NMR Data

The following data is for 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine in CDCl₃.[5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.93 | s | 1H | Pyrazole C4-H |

| 3.79 | s | 3H | N-CH₃ |

| 3.68 | br. s. | 2H | -NH₂ |

¹³C NMR Data

The following data is for 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

FT-IR Data

Key infrared absorption bands for pyrazole derivatives include C=N stretching, C-H stretching, and N-N stretching. The presence of the trifluoromethyl group would introduce strong C-F stretching bands, typically in the region of 1100-1350 cm⁻¹.

Mass Spectrometry Data

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 150. Common fragmentation patterns would likely involve the loss of the trifluoromethyl group or cleavage of the pyrazole ring.

Synthesis and Reactivity

Synthetic Approach

A common method for the synthesis of this compound involves the condensation of a β-dicarbonyl compound with methylhydrazine. Specifically, a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and this compound can be synthesized from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine.[6] The separation of these isomers can be achieved through fractional distillation, taking advantage of differences in their boiling points.[6]

Chemical Reactivity

The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. The trifluoromethyl group is strongly electron-withdrawing, which can influence the regioselectivity of these reactions. Bromination of this compound with N-bromosuccinimide (NBS) has been reported to occur under mild conditions.[6] Furthermore, the pyrazole ring can be functionalized through lithiation followed by reaction with an electrophile.[6]

Experimental Protocols

General Synthesis of 1-methyl-(3/5)-(trifluoromethyl)-1H-pyrazole Mixture

This protocol is a general representation based on the synthesis of related pyrazole derivatives.

Materials:

-

4-ethoxy-1,1,1-trifluoro-3-buten-2-one

-

Methylhydrazine sulfate

-

Triethylamine

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in ethanol, add methylhydrazine sulfate and triethylamine at ambient temperature.[5]

-

Heat the reaction mixture at reflux (approximately 85 °C) for 12 hours.[5]

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Dilute the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.[5]

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[5]

-

Concentrate the organic layer under reduced pressure to obtain the crude regioisomeric mixture.

-

The isomers can be separated by fractional distillation based on boiling point differences.[6]

General Characterization Workflow

Caption: General experimental workflow for synthesis and characterization.

Biological Relevance and Signaling Pathways

Trifluoromethyl-substituted pyrazoles have garnered significant interest in drug discovery due to their potential to modulate inflammatory and immune responses. Two key pathways where these compounds have shown activity are the COX-2 and NFAT signaling pathways.

Inhibition of the COX-2 Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. The trifluoromethyl group of pyrazole derivatives can insert deep into the active site of the COX-2 enzyme, forming interactions that lead to its inhibition.[2]

Caption: Inhibition of the COX-2 signaling pathway.

Modulation of the NFAT Signaling Pathway

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a crucial role in the immune response.[7] Upon T-cell activation, intracellular calcium levels rise, leading to the activation of the phosphatase calcineurin, which dephosphorylates NFAT, allowing it to translocate to the nucleus and activate the transcription of genes involved in the immune response. Certain trifluoromethyl-pyrazole derivatives have been shown to inhibit this pathway, not by directly inhibiting calcineurin, but by other mechanisms that prevent NFAT activation.[8]

Caption: Modulation of the NFAT signaling pathway in T-cells.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and agrochemical research. While comprehensive experimental data for this specific isomer is not widely available, analysis of its regioisomer and related derivatives provides a strong basis for understanding its chemical properties and reactivity. Its demonstrated relevance in the inhibition of key inflammatory signaling pathways underscores its importance as a scaffold for the design of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its full potential in various applications.

References

- 1. rsc.org [rsc.org]

- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandf.figshare.com [tandf.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 6. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic data of 1-methyl-5-(trifluoromethyl)-1H-pyrazole (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for key trifluoromethylated pyrazole compounds. Due to the limited availability of published experimental data for 1-methyl-5-(trifluoromethyl)-1H-pyrazole, this document focuses on its important synthetic precursor, 5-methyl-3-(trifluoromethyl)-1H-pyrazole . The spectroscopic characteristics of this parent compound offer a foundational understanding for researchers working with its N-methylated derivatives. This guide presents available NMR, IR, and MS data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 5-methyl-3-(trifluoromethyl)-1H-pyrazole. This data is crucial for the identification and characterization of this important heterocyclic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 5-methyl-3-(trifluoromethyl)-1H-pyrazole

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz | Solvent | Reference |

| 2.30 | s | 3H, -CH₃ | - | DMSO-d₆ | [1] |

| 6.22 | s | 1H, pyrazole-H | - | DMSO-d₆ | [1] |

| 13.07 | br. s. | 1H, -NH | - | DMSO-d₆ | [1] |

Note on N-Methylation: For the target molecule, this compound, the -NH proton signal would be absent. The N-methyl signal would likely appear as a singlet around 3.8-4.2 ppm. The pyrazole ring proton and the other methyl group would experience slight shifts due to the electronic changes from N-methylation.

Table 2: ¹³C NMR Data for 3-methyl-5-(trifluoromethyl)-1H-pyrazole

| Chemical Shift (δ) ppm | Solvent | Reference |

| Data not explicitly available in search results. | CDCl₃ | [2] |

Note: A literature reference indicates the availability of ¹³C NMR data for 3-methyl-5-(trifluoromethyl)pyrazole in CDCl₃, but the specific chemical shifts are not provided in the available search snippets.[2]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions for 5-methyl-3-(trifluoromethyl)-1H-pyrazole

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3194 | s | N-H stretch | [1] |

| 3120 | s | C-H stretch (aromatic) | [1] |

| 2890 | s | C-H stretch (aliphatic) | [1] |

| 1587 | s | C=N stretch | [1] |

| 1504 | s | C=C stretch | [1] |

| 1254 | s | C-F stretch | [1] |

| 1159 | s | C-F stretch | [1] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3-methyl-5-(trifluoromethyl)-1H-pyrazole

| m/z | Ion | Method | Reference |

| 150.1018 | [M]⁺ | Electron Ionization | [3] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole derivative in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

For ¹⁹F NMR, no special setup is usually needed on modern multinuclear spectrometers. A common external reference is CFCl₃ (δ 0.00 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) to subtract from the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule. The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern for the compound.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like pyrazole derivatives, gas chromatography-mass spectrometry (GC-MS) is a common method.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a standard method that provides a characteristic fragmentation pattern, which is useful for structural elucidation.[3]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The molecular ion peak ([M]⁺) confirms the molecular weight of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

Analysis of Trifluoromethylated Pyrazoles: A Crystallographic Perspective

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a technical guide on the crystal structure analysis of trifluoromethylated pyrazoles. A comprehensive search for the crystal structure of 1-methyl-5-(trifluoromethyl)-1H-pyrazole did not yield any publicly available crystallographic data. However, detailed structural information is available for its isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol . This guide will focus on the in-depth crystal structure analysis of this latter compound as a pertinent case study. The methodologies and data presented herein offer valuable insights for researchers engaged in the study and development of fluorinated heterocyclic compounds, which are of significant interest in medicinal and agrochemical applications.

Introduction: The Significance of Fluorinated Pyrazoles

Pyrazole derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals, known for a wide range of biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making trifluoromethylated pyrazoles particularly valuable scaffolds in drug design. Understanding the precise three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design.

While the crystal structure for this compound is not publicly documented, the analysis of its isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, provides a detailed exemplar of the crystallographic features of this class of compounds.

Crystal Structure Analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

The following sections detail the crystallographic data and experimental protocols for the crystal structure determination of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Quantitative Crystallographic Data

The crystal structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear comparison and reference.

| Parameter | Value |

| Chemical Formula | C₅H₅F₃N₂O |

| Formula Weight | 166.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 7.5500 (15) Å |

| b | 8.3530 (17) Å |

| c | 11.371 (2) Å |

| α | 90.00° |

| β | 104.72 (3)° |

| γ | 90.00° |

| Volume | 693.6 (2) ų |

| Z | 4 |

| Temperature | 293 K |

| Radiation | Mo Kα |

| Absorption Coefficient (μ) | 0.17 mm⁻¹ |

| R-factor | 0.0770 |

Table 1: Summary of crystallographic data for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[1][2]

Molecular and Crystal Packing Features

In the crystal structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, the fluorine atoms of the trifluoromethyl group are disordered over two sites with an occupancy ratio of approximately 0.64:0.36.[1] The molecules are linked into chains by O—H⋯N hydrogen bonds, and there is also a short C—H⋯F contact observed.[1] The pyrazole ring is planar.[1]

Experimental Protocols

This section outlines the methodologies employed for the synthesis, crystallization, and crystal structure determination of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Synthesis and Crystallization

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be achieved by the reaction of 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one with hydrazine in ethanol.[1] The mixture is stirred under reflux, and after evaporation of the solvent and workup, the target compound is obtained.[1] Single crystals suitable for X-ray diffraction can be grown by the slow evaporation of a solution of the compound in a suitable solvent, such as ethyl acetate.[3]

Figure 1: General workflow for the synthesis and crystallization of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature, typically 293 K.[1] The structure is solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]

Figure 2: Standard workflow for single-crystal X-ray diffraction analysis.

Signaling Pathways and Logical Relationships

While there are no specific signaling pathways directly described for this compound in the context of its crystal structure, the general importance of pyrazole derivatives in drug discovery implies their interaction with biological targets. The logical relationship for structure-based drug design, for which this crystallographic data would be essential, is outlined below.

Figure 3: Logical flow for utilizing crystal structure data in drug discovery.

Conclusion

This technical guide has provided a comprehensive overview of the available crystallographic data for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, presented as a case study due to the absence of public data for its isomer, this compound. The detailed quantitative data, experimental protocols, and logical workflows serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The structural insights gained from such analyses are fundamental to the advancement of novel, effective therapeutic and agrochemical agents based on the fluorinated pyrazole scaffold.

References

An In-depth Technical Guide on the Solubility of 1-methyl-5-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-methyl-5-(trifluoromethyl)-1H-pyrazole in common organic solvents. Due to the limited availability of specific quantitative data for this particular isomer, this document provides a comprehensive overview of the solubility characteristics of closely related pyrazole derivatives to serve as a valuable reference. Furthermore, a detailed, generalized experimental protocol for determining the solubility of pyrazole compounds is presented to enable researchers to generate precise data for their specific applications. This guide is intended to support research, development, and formulation activities involving trifluoromethyl-substituted pyrazole compounds.

Introduction

This compound is a fluorinated heterocyclic compound of growing interest in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening.

This guide consolidates available information on the solubility of related pyrazole structures and provides a practical framework for its experimental determination.

Physicochemical Properties of Related Pyrazole Derivatives

While specific data for this compound is scarce, the properties of its isomers and other derivatives offer valuable insights into its expected behavior.

Table 1: Physicochemical Properties of Selected Trifluoromethyl-Pyrazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 154471-65-5 | C5H5F3N2 | 150.10 | Not available | 137.7 ± 35.0 (Predicted)[1] |

| 3-Methyl-5-(trifluoromethyl)-1H-pyrazole | 10010-93-2 | C5H5F3N2 | 150.10 | 88-90[2] | Not available |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 | C5H5F3N2O | 166.10 | 177-179[3][4] | 224.4 ± 35.0 (Predicted)[3][4] |

| This compound-3-carboxylic acid | - | C6H5F3N2O2 | 194.11 | Not available | Not available |

Note: The properties listed are for related isomers and derivatives, and should be used as an estimation for this compound.

Expected Solubility in Common Organic Solvents

Based on the general behavior of pyrazole derivatives, this compound is expected to exhibit good solubility in a range of common organic solvents. The trifluoromethyl group generally increases solubility in non-polar and moderately polar organic solvents.

General Solubility Trends for Pyrazole Derivatives:

-

High Solubility: Generally observed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For instance, a related compound, ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, shows high miscibility in DMSO and dichloromethane, with solubility exceeding 100 mg/mL and 200 mg/mL, respectively[5].

-

Good to Moderate Solubility: Expected in alcohols (methanol, ethanol), ketones (acetone), and halogenated solvents (dichloromethane).

-

Lower Solubility: Likely in non-polar hydrocarbon solvents (e.g., hexane, toluene), although the trifluoromethyl group may enhance solubility compared to non-fluorinated analogs.

A qualitative solubility indication for a related compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, suggests slight solubility in DMSO and methanol[3].

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section outlines a general method for determining solubility using the isothermal shake-flask method, a widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, acetonitrile, DMF, DMSO) of analytical grade

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method.

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the isothermal shake-flask solubility determination method.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the public domain regarding the signaling pathways directly modulated by this compound. Research in this area is ongoing, and future studies may elucidate its biological targets and mechanisms of action.

Conclusion

References

- 1. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE CAS#: 154471-65-5 [m.chemicalbook.com]

- 2. 3-Methyl-5-(trifluoromethyl)pyrazole 99 10010-93-2 [sigmaaldrich.com]

- 3. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [chemicalbook.com]

- 4. CAS#:122431-37-2 | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | Chemsrc [chemsrc.com]

- 5. Buy ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | 129768-30-5 [smolecule.com]

Theoretical Calculations on 1-Methyl-5-(trifluoromethyl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 1-methyl-5-(trifluoromethyl)-1H-pyrazole. Drawing upon methodologies from studies of closely related pyrazole derivatives, this document outlines the key computational experiments, summarizes expected quantitative data, and illustrates logical workflows for the analysis of this compound. While specific experimental data for this compound is not extensively available in public literature, the principles and techniques described herein are standard in the computational analysis of such heterocyclic compounds.

Introduction to this compound

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and agrochemistry, known for a wide range of biological activities. The subject of this guide, this compound, is a key intermediate for various important building blocks in these fields. The presence of both a methyl and a trifluoromethyl group on the pyrazole ring suggests interesting electronic properties and potential for diverse intermolecular interactions, making it a prime candidate for theoretical investigation to understand its structure, reactivity, and potential as a pharmacophore. A new, high-yielding, and practical synthesis for this compound has been developed, starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which has facilitated the availability of this compound for further study[1].

Computational Methodologies

The theoretical investigation of pyrazole derivatives typically employs a range of quantum chemical methods to elucidate their electronic structure, stability, and reactivity. Density Functional Theory (DFT) is a commonly utilized approach for these studies.

2.1. Geometric Optimization and Conformational Analysis

A crucial first step in the theoretical analysis is the optimization of the molecular geometry to find the lowest energy conformation. A Potential Energy Surface (PES) scan can reveal different conformers. For a related compound, 5-methyl-3-(trifluoromethyl)-1H-pyrazole, a PES scan identified two conformers, with the most stable one having the lowest energy[2].

Experimental Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT) with a functional such as B3LYP.

-

Basis Set: A basis set like 6-311++G(d,p) is often used to provide a good balance between accuracy and computational cost.

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a relaxed Potential Energy Surface (PES) scan by systematically rotating the methyl and trifluoromethyl groups to identify all possible low-energy conformers.

-

Perform a full geometry optimization on each identified conformer using the chosen DFT method and basis set.

-

Verify that the optimized structures correspond to true energy minima by performing a vibrational frequency analysis. The absence of imaginary frequencies confirms a stable conformation.

-

2.2. Spectroscopic Properties

Theoretical calculations are invaluable for interpreting experimental spectra, such as FT-IR, FT-Raman, and NMR.

Experimental Protocol:

-

FT-IR and FT-Raman:

-

Following geometry optimization and frequency calculation, the vibrational modes can be assigned to the corresponding experimental peaks.

-

-

NMR:

-

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts.

-

Calculated shifts are often referenced against a standard, such as Tetramethylsilane (TMS), and may be scaled to improve agreement with experimental data.

-

2.3. Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Experimental Protocol:

-

Procedure:

-

Using the optimized geometry, perform a single-point energy calculation.

-

Extract the energies of the HOMO and LUMO from the output file.

-

Calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO).

-

Visualize the HOMO and LUMO to identify the regions of the molecule involved in electron donation and acceptance.

-

2.4. Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Experimental Protocol:

-

Procedure:

-

Generate the MEP surface from the calculated electron density.

-

Color-code the surface to represent different electrostatic potential values, typically with red indicating electron-rich (nucleophilic) regions and blue indicating electron-poor (electrophilic) regions.

-

Predicted Quantitative Data

Table 1: Calculated Electronic Properties of a Representative Pyrazoline Derivative [3]

| Parameter | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | 4.56 eV |

| Dipole Moment | 1.87 D |

| Electrophilicity Index | 3.94 eV |

Table 2: Crystal Data for a Related Pyrazole Derivative (1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol) [4]

| Parameter | Value |

| Formula | C5H5F3N2O |

| Molecular Weight | 166.11 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.5500 (15) |

| b (Å) | 8.3530 (17) |

| c (Å) | 11.371 (2) |

| β (°) | 104.72 (3) |

| Volume (Å3) | 693.6 (2) |

Visualizations

4.1. Theoretical Calculation Workflow

The following diagram illustrates a typical workflow for the theoretical analysis of a molecule like this compound.

Caption: Workflow for Theoretical Calculations.

4.2. Logical Relationship for Reactivity Prediction

The electronic properties calculated from DFT can be used to predict the reactivity of the molecule.

Caption: Predicting Chemical Reactivity.

Conclusion

The theoretical and computational analysis of this compound provides a powerful framework for understanding its molecular properties and predicting its behavior. By employing a combination of geometry optimization, spectroscopic prediction, and electronic structure analysis, researchers can gain valuable insights that can guide synthetic efforts and inform the design of new molecules for applications in drug development and materials science. The methodologies and expected data presented in this guide, based on studies of analogous pyrazole derivatives, offer a solid foundation for initiating such computational investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-pyrazole: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-5-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document covers the historical context of its synthesis, detailed experimental protocols for its preparation, a compilation of its physicochemical properties, and its applications in the development of therapeutic agents. Particular focus is given to its role as a key structural motif in pharmacologically active molecules.

Introduction and Historical Context

The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The combination of these two features in trifluoromethylated pyrazoles has made them highly sought-after building blocks in the design of novel therapeutics.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its common isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, is presented in Table 1. The data for the target compound is limited, and some values are predicted.

| Property | This compound | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |

| Molecular Formula | C₅H₅F₃N₂ | C₅H₅F₃N₂O |

| Molecular Weight | 150.10 g/mol | 166.10 g/mol |

| Boiling Point | Not explicitly reported; separation from isomer is based on boiling point differences under vacuum. | 224.4 ± 35.0 °C (Predicted)[2][3] |

| Melting Point | Not available | 177-179 °C[2][3] |

| Density | Not available | 1.50 ± 0.1 g/cm³ (Predicted)[2] |

| pKa | Not available | 8.08 ± 0.28 (Predicted)[2] |

| Solubility | Soluble in common organic solvents. | Slightly soluble in DMSO and Methanol.[2] |

Table 1: Physicochemical properties of this compound and its isomer.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of a trifluoromethylated carbonyl compound with methylhydrazine, which often results in a mixture of the 3-CF₃ and 5-CF₃ regioisomers. A practical and high-yielding method has been developed, starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[1]

General Synthetic Workflow

The overall process involves the cyclocondensation reaction to form the pyrazole ring, followed by the separation of the regioisomers.

Detailed Experimental Protocol (Adapted from Tairov et al., 2020)

Reaction Setup:

-

A reaction vessel equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

-

Starting materials: 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine.

-

Solvent: A suitable alcohol, such as ethanol.

Procedure:

-

Dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in the chosen solvent in the reaction vessel.

-

Slowly add methylhydrazine to the solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product is a mixture of this compound and 1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Purification:

-

The separation of the regioisomers is achieved by fractional distillation under reduced pressure. The boiling points of the two isomers are sufficiently different to allow for their separation. The specific conditions (pressure and temperature) should be determined based on a boiling point versus pressure diagram for the mixture.[1]

Applications in Drug Discovery

The this compound scaffold is a valuable component in the design of kinase inhibitors and other therapeutic agents. The trifluoromethyl group often occupies a key binding pocket in the target protein, contributing to the compound's potency and selectivity.

Acrizanib: A VEGFR-2 Inhibitor

A prominent example of a drug candidate containing the this compound moiety is Acrizanib (LHA510). Acrizanib is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. It was developed as a potential topical treatment for neovascular age-related macular degeneration (nAMD). The full chemical name for Acrizanib is N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability – all key events in angiogenesis. Acrizanib functions by inhibiting the phosphorylation of VEGFR-2, thereby blocking these downstream signals.[4][5]

Conclusion

This compound is a heterocyclic building block with significant utility in modern drug discovery. The development of practical and scalable synthetic routes has made this compound more accessible to researchers. Its incorporation into molecules like Acrizanib highlights the importance of the trifluoromethylpyrazole scaffold in targeting key biological pathways, such as VEGFR-2 signaling in angiogenesis. Further exploration of this and related structures is likely to yield new and improved therapeutic agents for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [chemicalbook.com]

- 3. CAS#:122431-37-2 | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | Chemsrc [chemsrc.com]

- 4. Acrizanib as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acrizanib as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical Characteristics of 1-methyl-5-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and spectral characteristics of the heterocyclic compound 1-methyl-5-(trifluoromethyl)-1H-pyrazole. Due to the prevalence of its isomers in scientific literature, this document serves to consolidate the specific data for the 5-trifluoromethyl regioisomer, a molecule of interest in medicinal and agrochemical research. The synthesis and characterization of this compound are detailed, drawing from established methodologies. This guide is intended to be a valuable resource for researchers working with or developing applications for this specific pyrazole derivative.

Chemical Structure and Properties

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a methyl group at the N1 position, and a trifluoromethyl group at the C5 position. The presence and position of the electron-withdrawing trifluoromethyl group and the methyl group significantly influence the molecule's physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₅F₃N₂ | [1] |

| Molecular Weight | 150.10 g/mol | [1] |

| Boiling Point | 137.7±35.0 °C (Predicted) | [1] |

| Density | 1.32 g/mL (Predicted) | [1] |

| pKa | -0.71±0.10 (Predicted) | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data |

| ¹H NMR | Predicted shifts would show a singlet for the N-methyl protons, and two doublets in the aromatic region for the pyrazole ring protons. The exact chemical shifts are dependent on the solvent used. |

| ¹³C NMR | Predicted shifts would include signals for the N-methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the three pyrazole ring carbons. |

| ¹⁹F NMR | A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z 150.10. Fragmentation patterns would likely involve the loss of the methyl and trifluoromethyl groups. |

Experimental Protocols

Synthesis of this compound

A practical synthetic method for obtaining a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and this compound has been developed, with subsequent separation of the regioisomers.

Workflow for the Synthesis and Separation:

Caption: Synthetic and separation workflow for this compound.

Detailed Methodology:

The synthesis involves a one-step cyclocondensation reaction between 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine. This reaction yields a mixture of the two regioisomers, 1-methyl-3-(trifluoromethyl)-1H-pyrazole and this compound. The separation of these isomers is a critical step and is achieved through careful fractional distillation. The efficiency of the separation is guided by a boiling point versus pressure diagram analysis, which allows for the isolation of the desired this compound isomer.

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded to confirm the structure of the molecule. The chemical shifts, coupling constants, and integration values provide definitive evidence for the placement of the methyl and trifluoromethyl groups on the pyrazole ring.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the isolated isomer and to confirm its molecular weight.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the detailed biological activity and associated signaling pathways for this compound. However, the pyrazole scaffold is a well-known pharmacophore present in numerous bioactive compounds. Derivatives of pyrazole have shown a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.

Given the structural features of this compound, particularly the presence of the trifluoromethyl group which can enhance metabolic stability and cell permeability, it is a compound of significant interest for further investigation in drug discovery and development programs. Future research will likely focus on elucidating its specific biological targets and mechanisms of action.

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the investigation of the biological activity of the title compound.

Conclusion

This technical guide has summarized the currently available information on the physical and spectral characteristics of this compound. While some experimental data remains to be publicly documented, the provided information on its synthesis, characterization, and predicted properties offers a solid foundation for researchers. The unique structural attributes of this compound make it a promising candidate for further exploration in the fields of medicinal chemistry and materials science. As research progresses, a more detailed understanding of its biological activities and potential applications is anticipated.

References

Quantum Chemical Blueprint for 1-methyl-5-(trifluoromethyl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrazole derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals, owing to their diverse biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The specific compound, 1-methyl-5-(trifluoromethyl)-1H-pyrazole, represents an important synthetic intermediate. Understanding its fundamental molecular properties through quantum chemical calculations is crucial for predicting its reactivity, designing novel derivatives, and elucidating potential mechanisms of action.

This guide will detail the necessary computational experiments to characterize this compound, including geometry optimization, vibrational frequency analysis, and frontier molecular orbital analysis.

Theoretical Methodology: A Standard Protocol

The following section outlines a standard and robust computational protocol for the quantum chemical study of this compound. This methodology is based on widely accepted practices in the field and can be implemented using various quantum chemistry software packages.

Computational Details

A reliable method for this type of study is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

-

Functional and Basis Set: The B3LYP hybrid functional is a commonly used and well-validated choice for organic molecules. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For the basis set, a Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and potential non-covalent interactions, while the polarization functions (d,p) allow for more flexibility in describing the electron density distribution.

-

Software: The calculations can be performed using software packages like Gaussian, ORCA, or Spartan.

-

Environment: Calculations are typically performed in the gas phase to represent an isolated molecule. To simulate a more realistic environment, solvent effects can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).

Experimental Workflow

The following diagram illustrates a typical workflow for a quantum chemical investigation.

Expected Quantitative Data and Presentation

While specific data for this compound is not available, this section provides templates for how the calculated data should be presented for clarity and comparison. Data from a study on the related isomer, 5-methyl-3-(trifluoromethyl)-1H-pyrazole , is included for illustrative purposes.[1]

Optimized Geometrical Parameters

The optimized molecular structure provides the most stable conformation of the molecule. Bond lengths and angles are fundamental to understanding its three-dimensional shape.

Table 1: Selected Optimized Geometrical Parameters (Template)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | N1-N2 | Expected ~1.35 |

| N2-C3 | Expected ~1.33 | |

| C3-C4 | Expected ~1.40 | |

| C4-C5 | Expected ~1.38 | |

| C5-N1 | Expected ~1.37 | |

| N1-C(Methyl) | Expected ~1.45 | |

| C5-C(CF3) | Expected ~1.48 | |

| C-F (avg.) | Expected ~1.34 | |

| Bond Angles | N1-N2-C3 | Expected ~112 |

| N2-C3-C4 | Expected ~105 | |

| C3-C4-C5 | Expected ~107 | |

| C4-C5-N1 | Expected ~109 | |

| C5-N1-N2 | Expected ~111 |

Vibrational Frequencies

Vibrational analysis is used to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Table 2: Selected Calculated Vibrational Frequencies (Template)

| Mode | Assignment | Calculated Wavenumber (cm⁻¹) |

| ν₁ | C-H stretch (methyl) | Expected 3000-3100 |

| ν₂ | C-H stretch (ring) | Expected 3100-3200 |

| ν₃ | C=N stretch (ring) | Expected 1500-1600 |

| ν₄ | C-F stretch (CF₃) | Expected 1100-1300 |

| ν₅ | Ring deformation | Expected 800-1000 |

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability.

Table 3: Calculated Electronic Properties (Template)

| Parameter | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | ΔE |

Visualization of Molecular Properties

Visual representations are essential for interpreting the results of quantum chemical calculations.

Molecular Structure

The following diagram shows the atomic numbering scheme for this compound, which is essential for unambiguously defining geometrical parameters.

Frontier Molecular Orbitals

A diagram illustrating the relationship between HOMO, LUMO, and the energy gap is crucial for understanding electronic transitions and reactivity.

Conclusion

While a dedicated computational study on this compound is yet to be published, this guide provides a comprehensive framework for conducting such an investigation. By following the outlined DFT protocol, researchers can generate valuable data on the molecule's geometry, vibrational modes, and electronic properties. This information is invaluable for rational drug design, understanding reaction mechanisms, and predicting the physicochemical properties of novel compounds based on this pyrazole scaffold. The provided templates and visualizations serve as a best-practice model for the presentation and interpretation of computational results in this field.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Medicinal Chemistry of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and medicinal chemistry applications of 1-methyl-5-(trifluoromethyl)-1H-pyrazole derivatives. This scaffold is a key pharmacophore in a variety of biologically active compounds, most notably as a central component of the selective COX-2 inhibitor, Celecoxib. The trifluoromethyl group often enhances metabolic stability and binding affinity, making this heterocyclic core an attractive starting point for drug discovery programs targeting a range of therapeutic areas, including inflammation, cancer, and infectious diseases.

I. Synthetic Strategies

The synthesis of the this compound core and its derivatives can be achieved through several reliable methods. A common and high-yielding approach involves the condensation of a trifluoromethyl-containing β-dicarbonyl compound with methylhydrazine. Subsequent functionalization at various positions of the pyrazole ring allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Key Synthetic Precursor: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

A crucial intermediate for many derivatives is 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, which can be synthesized in high yield and selectivity from ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine.[1][2][3]

II. Data Presentation: Biological Activities

The this compound scaffold has been incorporated into a wide range of derivatives exhibiting diverse biological activities. The following tables summarize some of the key findings, including inhibitory concentrations against various enzymes and cancer cell lines, as well as antifungal and antibacterial activities.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity

| Compound ID | Target | IC50 / EC50 (µM) | Reference Compound | IC50 / EC50 (µM) |

| 3b | COX-1 | 0.46 | Ketoprofen | - |

| 3b | COX-2 | 3.82 | Ketoprofen | 0.164 |

| 3g | COX-2 | 2.65 | Ketoprofen | 0.164 |

| 3d | COX-2 | 4.92 | - | - |

| Pyz-1 | α-glucosidase | 75.62 ± 0.56 | Acarbose | 72.58 ± 0.68 |

| Pyz-2 | α-glucosidase | 95.85 ± 0.92 | Acarbose | 72.58 ± 0.68 |

| Pyz-1 | α-amylase | 120.2 ± 0.68 | Acarbose | 115.6 ± 0.574 |

| Pyz-2 | α-amylase | 119.3 ± 0.75 | Acarbose | 115.6 ± 0.574 |

Table 2: Anticancer Activity

| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 161a | A-549 | 4.91 | 5-Fluorouracil | 59.27 |

| 161b | A-549 | 3.22 | 5-Fluorouracil | 59.27 |

| 157 | HTC-116 | 1.51 | Doxorubicin | - |

| 158 | MCF-7 | 7.68 | Doxorubicin | - |

| 159a | MGC-803 | 15.43 | - | - |

| 159b | MGC-803 | 20.54 | - | - |

Table 3: Antifungal and Antibacterial Activity

| Compound ID | Organism | EC50 / MIC90 (mg/L) | Reference Compound(s) | EC50 / MIC90 (mg/L) |

| 7f | Valsa mali | 0.64 | Allicin / Tebuconazole | 26.0 / 0.33 |

| 7b | Pseudomonas syringae pv. actinidiae | 1.56 | Allicin / Bismerthiazol / Streptomycin sulfate | - |

III. Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This protocol describes the synthesis of the key intermediate, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, from ethyl 4,4,4-trifluoroacetoacetate.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

-

Aqueous methylhydrazine (40% w/w)

-

Sulfuric acid (96% w/w, aqueous)

-

Water

-

Ethanol

Procedure:

-

To a double-walled stirred glass reactor, add ethyl 4,4,4-trifluoroacetoacetate (100 g, 0.54 mol) and aqueous sulfuric acid (5.3 g, 0.05 mol).[1]

-

Heat the mixture to 85 °C with stirring.[1]

-

Add aqueous methylhydrazine (68.8 g, 0.60 mol) dropwise over 30 minutes, maintaining the reaction temperature at 85 °C.[1]

-

After the addition is complete, stir the reaction mixture for an additional 2 hours at 85 °C.[1]

-

Set up for distillation and distill off approximately 42 g of distillate at ambient pressure and 95 °C over 1 hour.[1]

-

During the distillation, gradually add water (112 g).[1]

-

Cool the resulting reaction mixture to 10 °C to induce crystallization.[1]

-

Collect the crystallized product by filtration.

-

Wash the collected solid with water (97 g).[1]

-

Dry the product under vacuum at 60 °C to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[1]

Protocol 2: Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

This protocol details the synthesis of a 3-amino pyrazole derivative, a versatile building block for further elaboration.

Materials:

-

(E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

-

Methylhydrazine sulfate

-

Triethylamine (Et3N)

-

Ethanol (EtOH)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

Dissolve (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in ethanol (30 mL).[4]

-

Add methylhydrazine sulfate (4.72 g, 32.8 mmol) and triethylamine (4.1 g, 41.0 mmol) to the solution at ambient temperature.[4]

-

Heat the reaction mixture at 85 °C for 12 hours.[4]

-

Cool the mixture to ambient temperature and concentrate under reduced pressure.[4]

-

Dilute the residue with saturated aqueous NaHCO3 solution (250 mL) and extract with ethyl acetate (2 x 250 mL).[4]

-

Combine the organic layers and wash with water (250 mL) and then brine (250 mL).[4]

-

Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.[4]

-

Purify the crude product by column chromatography on silica gel using a 20% ethyl acetate in hexanes eluent to obtain 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.[4]

IV. Visualizations

Signaling Pathway Diagram

The following diagram illustrates the cyclooxygenase-2 (COX-2) signaling pathway and highlights the inhibitory action of this compound derivatives, such as Celecoxib. These compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The pathway also shows downstream effects on the Akt/mTOR signaling cascade, which is often dysregulated in cancer.

Caption: COX-2 signaling pathway and points of inhibition.

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: General workflow for synthesis and evaluation.

References

- 1. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]

- 4. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole as a Versatile Building Block in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methyl-5-(trifluoromethyl)-1H-pyrazole as a key structural motif in the synthesis of modern agrochemicals. The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity, make this pyrazole derivative a valuable scaffold in the development of novel fungicides, insecticides, and herbicides.

Synthetic Pathways and Key Intermediates

The primary route to incorporating the this compound moiety into agrochemical candidates involves the initial synthesis of a carboxylic acid derivative, which can then be converted to a variety of active compounds, most notably carboxamides.

A crucial intermediate is This compound-4-carboxylic acid . Its synthesis is a foundational step for accessing a wide range of agrochemically active molecules.

Application Notes and Protocols for the Functionalization of the 1-Methyl-5-(trifluoromethyl)-1H-pyrazole Ring

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-methyl-5-(trifluoromethyl)-1H-pyrazole scaffold is a privileged motif in medicinal chemistry and agrochemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] This document provides detailed protocols for various functionalization strategies of the this compound ring, enabling the synthesis of diverse derivatives for drug discovery and development. The protocols covered include halogenation, metalation-based functionalization, and cross-coupling reactions.

Data Presentation

The following tables summarize quantitative data for the key functionalization reactions described in this document.

Table 1: Bromination of this compound

| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | NBS (1.05 equiv) | MeCN | 60 | 50 min (flow) | 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | 90 | Adapted from[2] |

Table 2: Functionalization via Lithiation/Metalation

| Entry | Reagent 1 | Reagent 2 | Position Functionalized | Product | Yield (%) | Reference |

| 1 | n-BuLi | I₂ | 5 | 5-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole | 86 | [3] |

| 2 | LDA | DMF | 4 | This compound-4-carbaldehyde | High | [4][5] |

| 3 | n-BuLi | CO₂ | 4 | This compound-4-carboxylic acid | High | [4][5] |

| 4 | LDA | B(OiPr)₃ then Pinacol | 5 | 4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | - | [4][5] |

Table 3: Cross-Coupling Reactions of Halogenated 1-Methyl-5-(trifluoromethyl)-1H-pyrazoles

| Entry | Reaction Type | Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Suzuki-Miyaura | 4-Iodo-1-aryl-3-CF₃-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | - | Adapted from[3] |

| 2 | Sonogashira | 4-Bromo-5-CF₃-1H-pyrazole | TMS-acetylene | PdCl₂(PPh₃)₂ | XPhos | Cs₂CO₃ | DMF | 100 | 98 | [6] |

| 3 | Sonogashira | 5-Iodo-1-aryl-3-CF₃-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ | - | CuI, Et₃N | THF | rt | - | Adapted from[3] |

Experimental Protocols

Protocol 1: Bromination at the C4-Position using N-Bromosuccinimide (NBS)

This protocol describes the regioselective bromination of this compound at the C4 position.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Round-bottom flask or continuous flow reactor

-

Magnetic stirrer and heating mantle/oil bath

-

Standard glassware for work-up and purification

Procedure:

-

Dissolve this compound (1.0 equiv) in acetonitrile.

-

Add N-bromosuccinimide (1.05 equiv).

-

Heat the reaction mixture to 60 °C.

-

Stir the reaction for 1-2 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole.

Protocol 2: Functionalization of the C4-Position via Bromine-Lithium Exchange

This protocol details the introduction of an aldehyde group at the C4 position, starting from the 4-bromo derivative.

Materials:

-

4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂ - for carboxylic acid synthesis)

-

Schlenk flask and inert gas line (Argon or Nitrogen)

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (1.0 equiv) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

For the synthesis of the aldehyde, add N,N-dimethylformamide (1.2 equiv) dropwise and stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.

-

For the synthesis of the carboxylic acid, carefully add crushed dry ice to the reaction mixture.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

This protocol describes the palladium-catalyzed cross-coupling of the 4-bromo pyrazole with an arylboronic acid.

Materials:

-